molecular formula C4H7ClF5N B8256862 (R)-3,3,4,4,4-pentafluorobutan-2-amine hydrochloride

(R)-3,3,4,4,4-pentafluorobutan-2-amine hydrochloride

Cat. No.: B8256862
M. Wt: 199.55 g/mol
InChI Key: RVMWTUDSTQAFTM-HSHFZTNMSA-N
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Description

®-3,3,4,4,4-pentafluorobutan-2-amine hydrochloride is a fluorinated amine compound. Fluorinated compounds are known for their unique properties, such as high thermal stability and resistance to metabolic degradation, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3,3,4,4,4-pentafluorobutan-2-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a fluorinated alkyl halide.

    Amine Introduction: The precursor undergoes a nucleophilic substitution reaction with an amine source, such as ammonia or an amine derivative, to introduce the amine group.

    Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of ®-3,3,4,4,4-pentafluorobutan-2-amine hydrochloride may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often utilizing advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-3,3,4,4,4-pentafluorobutan-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkoxides or thiolates can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of fluorinated compounds.

Scientific Research Applications

Chemistry

In chemistry, ®-3,3,4,4,4-pentafluorobutan-2-amine hydrochloride is used as a building block for the synthesis of more complex fluorinated molecules. Its unique properties make it valuable in the development of new materials and catalysts.

Biology

In biological research, fluorinated compounds are often used to study enzyme mechanisms and protein-ligand interactions. ®-3,3,4,4,4-pentafluorobutan-2-amine hydrochloride can be used as a probe to investigate these interactions due to its stability and resistance to metabolic degradation.

Medicine

In medicine, fluorinated amines are explored for their potential as pharmaceutical agents. The unique properties of ®-3,3,4,4,4-pentafluorobutan-2-amine hydrochloride may contribute to the development of new drugs with improved efficacy and safety profiles.

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its high thermal stability and resistance to chemical degradation make it suitable for applications in harsh environments.

Mechanism of Action

The mechanism of action of ®-3,3,4,4,4-pentafluorobutan-2-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to these targets, often leading to increased potency and selectivity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ®-3,3,4,4,4-pentafluorobutan-2-amine: The non-hydrochloride form of the compound.

    3,3,4,4,4-pentafluorobutan-2-amine: The racemic mixture of the compound.

    3,3,4,4,4-pentafluorobutan-2-ol: A related alcohol compound.

Uniqueness

®-3,3,4,4,4-pentafluorobutan-2-amine hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt. These features can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.

Properties

IUPAC Name

(2R)-3,3,4,4,4-pentafluorobutan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F5N.ClH/c1-2(10)3(5,6)4(7,8)9;/h2H,10H2,1H3;1H/t2-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMWTUDSTQAFTM-HSHFZTNMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(F)(F)F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(C(F)(F)F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClF5N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.55 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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